2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid
Description
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid (hereafter referred to as Compound 2c) is a fluorinated phenylacetic acid derivative characterized by a hydroxyl group at the α-carbon and a trifluoromethoxy substituent at the 3-position of the aromatic ring. Synthesized via a two-step process involving stannous chloride reduction and acid-catalyzed cyclization, Compound 2c exhibits a melting point of 155–157.9°C and a synthesis yield of 85% . Its ¹³C-NMR spectrum reveals distinct peaks at δ 71.76 (α-hydroxyl carbon), 120.84 ppm (trifluoromethoxy group, J = 255.90 Hz), and 174.40 ppm (carboxylic acid carbonyl), confirming its structure .
Properties
Molecular Formula |
C9H7F3O5 |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16) |
InChI Key |
AWEMPCNWIXXQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
This method involves the transformation of chlorophenyl derivatives into the target compound through nucleophilic substitution and subsequent hydrolysis steps. The process is well-documented in patent literature, notably in US patent US5221772A, which describes converting (2-chlorophenyl)acetic acid derivatives into hydroxy-substituted phenyl acetic acids.
Procedure
- Starting Material: (2-chlorophenyl)acetic acid or its derivatives.
- Reaction Conditions:
- The process is carried out in an organic solvent such as SOLVESSO 200 or Isopar M, with the addition of an alkali metal hydroxide (preferably sodium hydroxide) as the base.
- Catalysts such as copper salts (e.g., copper sulfate pentahydrate) are used to facilitate the hydrolysis.
- The reaction temperature ranges from 130°C to 220°C, typically conducted at atmospheric pressure.
- Reaction Mechanism: Nucleophilic aromatic substitution or hydrolysis of the chlorinated aromatic ring under basic conditions, leading to the formation of the hydroxy derivative.
Key Data
- Reaction Time: Approximately 15 hours.
- Yield: Crude yields around 10.5 g from 17 g of starting material, with subsequent recrystallization yielding pure product.
- Purification: Acidification, extraction with ethyl acetate, drying, and recrystallization from water and acetic acid.
Advantages & Notes
- Well-established, scalable, and reproducible.
- Requires high-temperature conditions and inert organic solvents.
- The process is suitable for large-scale synthesis but involves multiple purification steps.
Hydrolysis of Chlorophenyl Acetic Acid Derivatives
Method Overview
This approach involves the reduction or hydrolysis of chlorinated phenyl acetic acids, converting them into the corresponding hydroxy derivatives. The process is similar to methods described in patents and literature focusing on phenylacetic acid synthesis.
Procedure
- The chlorophenyl acetic acid is suspended in an aqueous or organic solvent.
- Alkali metal hydroxides (e.g., sodium hydroxide) are added to promote hydrolysis.
- The mixture is heated under reflux conditions (80–100°C).
- Catalytic hydrogenation using palladium or Raney nickel may be employed to facilitate dechlorination and hydroxy substitution.
Reaction Conditions
- Temperature: 130°C to 220°C.
- Solvent: Water, glacial acetic acid, or inert hydrocarbons.
- Duration: Typically 12–15 hours.
Outcome
- Conversion of chlorinated intermediates to the desired hydroxyphenyl acetic acids with yields around 65-70%.
- Purification involves acidification, extraction, and recrystallization.
Modern Synthesis via Aromatic Functionalization and Cross-Coupling
Recent Advances
Recent research, such as the work documented in scientific articles, involves functionalization of aromatic rings via cross-coupling reactions or electrophilic substitutions to introduce trifluoromethoxy groups, followed by oxidation/hydrolysis to form the acetic acid derivative.
Procedure
- Step 1: Synthesis of 4-hydroxy-3-(trifluoromethoxy)phenyl intermediates via electrophilic aromatic substitution or nucleophilic aromatic substitution.
- Step 2: Oxidation of the phenyl intermediate to the corresponding phenyl acetic acid, often using oxidizing agents like potassium permanganate or chromium-based reagents.
- Step 3: Purification by recrystallization or chromatography.
Reaction Conditions
- Elevated temperatures (80–100°C) under reflux.
- Use of suitable solvents like ethanol, acetic acid, or dimethylformamide.
- Purity confirmed via HPLC, with yields exceeding 80%.
Summary of Preparation Parameters
| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Purification | Yield | Remarks |
|---|---|---|---|---|---|---|---|---|
| Chlorophenyl hydrolysis | (2-chlorophenyl)acetic acid | NaOH, Cu salts | Organic solvent (SOLVESSO 200) | 130–220°C | 15 hours | Acidification, extraction | ~10.5 g crude, recrystallized | Well-established, scalable |
| Hydrolysis of chlorophenyl derivatives | Chlorophenyl acetic acid | NaOH | Water or acetic acid | Reflux (80–100°C) | 12–15 hours | Recrystallization | ~65-70% yield | Efficient, common in industrial synthesis |
| Aromatic functionalization | Phenols, glyoxylic acid | Various oxidants | Ethanol, acetic acid | 80–100°C | Variable | Chromatography, recrystallization | >80% | Recent, high-yield methods |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Structural Analogs with Fluorinated Substituents
Key Compounds :
- Compound 2c : α-hydroxyl, 4-hydroxy-3-(trifluoromethoxy)phenyl.
- Compound 3c: Non-hydroxylated α-carbon, 4-hydroxy-3-(trifluoromethoxy)phenyl.
- Compound 2d : α-hydroxyl, 4-hydroxy-3-(2,2,2-trifluoroethoxy)phenyl.
Findings :
- The α-hydroxyl group in 2c increases its melting point (155–157.9°C) compared to 3c (68–70°C), likely due to hydrogen bonding .
- Trifluoroethoxy (OCH₂CF₃) in 2c vs. trifluoromethoxy (OCH₂CF₂CF₃) in 2d results in a 66°C difference in melting points, suggesting steric effects influence crystallinity .
Positional Isomers and Trifluoromethoxy Derivatives
Key Compounds :
- 2-[4-(Trifluoromethoxy)phenyl]acetic acid (CAS 4315-07-5) : Lacks α-hydroxyl and 3-hydroxy groups.
- 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid (CAS 349-10-0) : Trifluoromethyl substituent at the 3-position.
| Compound | Substituents | Key Properties | Source |
|---|---|---|---|
| CAS 4315-07-5 | 4-OCH₂CF₃, no α-OH or 3-OH | Molecular weight: 220.15 g/mol | |
| CAS 349-10-0 | 3-CF₃, α-OH | Price: €420.00/250 mg |
Findings :
- Trifluoromethyl (CF₃) in CAS 349-10-0 is more electron-withdrawing than trifluoromethoxy (OCH₂CF₃), which may alter reactivity in electrophilic substitutions .
Non-Fluorinated Analogs
Key Compound :
- (R)-2-Hydroxy-2-phenylacetic acid (Mandelic acid) : Benchmark α-hydroxyl phenylacetic acid without fluorine.
| Compound | Substituents | Melting Point (°C) | Source |
|---|---|---|---|
| Mandelic acid | α-OH, no fluorine | 133–137 |
Findings :
- Fluorination in 2c increases molecular weight (vs.
Metabolites and Sulfonated Derivatives
Key Compound :
- 2-[4-Hydroxy-3-(sulfooxy)phenyl]acetic acid : A metabolite with a sulfonic acid group.
| Compound | Substituents | Key Properties | Source |
|---|---|---|---|
| Metabolite | 4-OH, 3-OSO₃H | High polarity due to sulfonation |
Findings :
- Sulfonation increases water solubility, contrasting with 2c’s lipophilic trifluoromethoxy group, which may influence excretion pathways .
Biological Activity
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid, also known as a derivative of trifluoromethylated phenolic compounds, has garnered attention for its potential biological activities. This compound's unique structure, featuring a trifluoromethoxy group, may influence its pharmacological properties, including anti-inflammatory and anticancer activities.
- Molecular Formula : C₉H₇F₃O₄
- Molecular Weight : 236.14 g/mol
- CAS Number : 1214378-55-8
- Melting Point : 130 °C
The structural formula indicates the presence of hydroxyl and carboxylic acid functional groups, which are often associated with biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential therapeutic applications:
-
Anti-inflammatory Activity :
- Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines. For instance, studies have indicated that trifluoromethylated phenolic compounds can reduce TNF-alpha production in macrophages, suggesting a possible mechanism for anti-inflammatory effects.
-
Anticancer Potential :
- The presence of the trifluoromethoxy group has been linked to enhanced anticancer activity in related compounds. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Research Findings and Case Studies
While specific studies on 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid are scarce, related research provides insights into its potential efficacy:
Table 1: Summary of Related Compounds and Their Biological Activities
| Compound Name | Activity Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl phenol derivative | Anti-inflammatory | 0.28 | |
| Amino-pyrazole derivatives | Anticancer | 0.08–12.07 | |
| Hydroxyphenyl acetic acid | Antioxidant | 5.0 |
Case Study: Inhibition of Pro-inflammatory Cytokines
In a study examining the effects of trifluoromethylated phenolic compounds on macrophages, it was found that these compounds significantly inhibited the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests that similar compounds may possess anti-inflammatory properties relevant to diseases characterized by chronic inflammation.
Case Study: Cytotoxicity in Cancer Cells
Research on structurally similar compounds has demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.
The biological activity of 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is likely mediated through multiple pathways:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to arrest the cell cycle at the G2/M phase.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in related studies.
- Modulation of Signaling Pathways : Targeting key signaling pathways such as NF-kB and MAPK may underlie its anti-inflammatory and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
